molecular formula C18H17Cl2N3O3 B5105513 1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone

1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone

Cat. No.: B5105513
M. Wt: 394.2 g/mol
InChI Key: VDJUMGHYNHGWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone typically involves the following steps:

    Nitration: The starting material, 4-chloronitrobenzene, undergoes nitration to introduce the nitro group at the 2-position.

    Piperazine Substitution: The nitrated compound is then reacted with piperazine to form the piperazine derivative.

    Acylation: The final step involves the acylation of the piperazine derivative with 4-chlorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an organic solvent.

Major Products

    Reduction: 1-[4-(4-amino-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Industry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone: Lacks the nitro group, which may affect its biological activity.

    1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone: Lacks the chloro group on the phenyl ring, which may influence its reactivity and interactions.

Uniqueness

1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone is unique due to the presence of both chloro and nitro groups, which can significantly impact its chemical and biological properties. These functional groups contribute to its potential as a versatile intermediate in organic synthesis and its interactions with biological targets.

Properties

IUPAC Name

1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c19-14-3-1-13(2-4-14)11-18(24)22-9-7-21(8-10-22)16-6-5-15(20)12-17(16)23(25)26/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJUMGHYNHGWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.